Halogen-Dependent Molecular Weight and Leaving-Group Potential: Cl vs. Br vs. I Analogs
The chlorine atom in 2-chloro-3-(phenylsulfanyl)cyclonona-1,3-diene (MW 264.81 g/mol) confers a lower molecular weight compared to the bromo analog (MW ~309.23 g/mol for C15H17BrS) and the iodo analog (MW ~356.23 g/mol for C15H17IS) . The C–Cl bond dissociation energy (397 kJ/mol) is significantly higher than C–Br (280 kJ/mol) and C–I (209 kJ/mol), meaning the chloro compound requires more forcing conditions or selective catalysts for oxidative addition or nucleophilic aromatic substitution [1]. This translates to orthogonal reactivity: the chloro compound can survive reaction conditions where bromides or iodides undergo unwanted premature coupling or decomposition. In palladium-catalyzed cross-coupling, the C–Cl bond typically requires electron-rich, sterically demanding ligands (e.g., SPhos, XPhos) for activation, whereas C–Br and C–I react under milder conditions with simpler ligand systems, offering chemists a tunable reactivity handle [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 264.81 g/mol (C15H17ClS) |
| Comparator Or Baseline | 2-Bromo analog: ~309.23 g/mol (C15H17BrS); 2-Iodo analog: ~356.23 g/mol (C15H17IS) |
| Quantified Difference | ΔMW vs. Br: 44.42 g/mol lower; vs. I: 91.42 g/mol lower |
| Conditions | Calculated from molecular formula; standard periodic table atomic masses |
Why This Matters
For procurement in multi-step synthesis where downstream scalability depends on atom economy and cost-per-mole, the lower molecular weight of the chloro compound reduces the mass of starting material required to achieve the same molar throughput.
- [1] Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research 2000, 33 (5), 314–321. (Bond dissociation energies and oxidative addition trends for aryl halides). View Source
